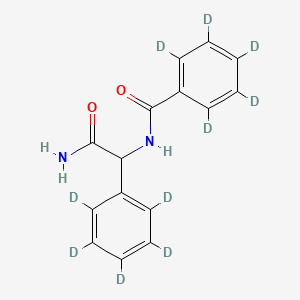

a-(Benzoylamino)benzeneacetamide-d10

説明

Structure

3D Structure

特性

IUPAC Name |

N-[2-amino-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-2,3,4,5,6-pentadeuteriobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-14(18)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13H,(H2,16,18)(H,17,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQWPUWMFUOREY-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)N)NC(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

a-(Benzoylamino)benzeneacetamide-d10 chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of α-(Benzoylamino)benzeneacetamide-d10. As a deuterated analog, this compound is primarily synthesized for use as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] This document outlines its structural features, predicted physicochemical properties based on its non-deuterated counterpart, and detailed experimental protocols for its application. The information herein is intended to support researchers in drug metabolism and pharmacokinetics (DMPK) studies, clinical and environmental analysis, and other areas requiring high-accuracy quantification of the parent compound.[2]

Chemical Structure and Properties

The chemical structure of α-(Benzoylamino)benzeneacetamide-d10 is characterized by a central acetamide core. An α-carbon is substituted with both a phenyl group and a benzoylamino group. The "-d10" designation indicates that ten hydrogen atoms on the two phenyl rings have been replaced with deuterium. This isotopic labeling is crucial for its function as an internal standard, providing a distinct mass-to-charge ratio (m/z) in mass spectrometry while maintaining nearly identical chromatographic behavior to the unlabeled analyte.[3]

Caption: Structure of α-(Benzoylamino)benzeneacetamide-d10.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₄D₁₀N₂O₂ | Inferred from structure |

| Monoisotopic Mass | 280.211 g/mol | Calculated |

| Appearance | Solid (predicted) | [4] |

| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile) | Inferred |

| XLogP3 | ~0.5 (for parent compound) | [4] |

Role as a Deuterated Internal Standard

In quantitative mass spectrometry, accuracy is paramount. Deuterated internal standards are considered the "gold standard" because they exhibit nearly identical chemical and physical properties to the analyte of interest.[1] This allows them to co-elute chromatographically and experience similar ionization effects in the mass spectrometer's source, effectively normalizing for variations in sample preparation, injection volume, and matrix effects.[2][3] The mass difference of +10 amu for α-(Benzoylamino)benzeneacetamide-d10 ensures its signal is clearly resolved from the unlabeled analyte.[3]

Caption: Bioanalytical workflow with an internal standard.

Experimental Protocols

General Method for Quantitative Analysis using LC-MS/MS

This protocol outlines a general procedure for the quantification of α-(Benzoylamino)benzeneacetamide in a biological matrix using its deuterated internal standard.

1. Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of α-(Benzoylamino)benzeneacetamide (analyte) and α-(Benzoylamino)benzeneacetamide-d10 (internal standard) in methanol.

-

Serially dilute the analyte stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation:

-

To 100 µL of biological matrix (e.g., plasma), add 10 µL of the working internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions (Example):

-

LC System: UHPLC system.[5]

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer.[5]

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

Analyte: [M+H]⁺ > fragment ion (To be determined experimentally).

-

Internal Standard (d10): [M+H]⁺ > corresponding fragment ion.

-

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Spectral Data (Predicted)

Table 2: Predicted Mass Spectrometry Data

| Parameter | Analyte (Non-deuterated) | Internal Standard (d10) |

| Precursor Ion [M+H]⁺ | ~271.11 m/z | ~281.17 m/z |

| Key Fragment Ions | To be determined experimentally. Likely fragments include those corresponding to the benzoyl group (m/z 105) and the phenylacetamide core. | Fragments will be shifted by the corresponding number of deuterium atoms. |

Table 3: Predicted ¹H NMR Data

For the deuterated compound, the signals corresponding to the phenyl protons would be absent in the ¹H NMR spectrum. The remaining signals would be from the non-deuterated positions.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH- | ~5.0 - 6.0 | Doublet |

| -NH- (amide) | ~7.0 - 8.0 | Doublet |

| -NH₂ (amide) | ~7.5 - 8.5 | Broad Singlet |

Synthesis and Characterization

The synthesis of α-(Benzoylamino)benzeneacetamide-d10 would likely involve a multi-step process starting from deuterated benzene (benzene-d6). A potential synthetic route could involve the Dakin-West reaction or similar amidation and acylation reactions.[6]

Caption: Synthesis and quality control workflow.

Conclusion

α-(Benzoylamino)benzeneacetamide-d10 is a vital tool for researchers requiring precise quantification of its parent compound in complex biological matrices. Its design as a deuterated internal standard leverages the principles of isotope dilution mass spectrometry to ensure high-quality, reliable, and reproducible data.[5][7] The protocols and data presented in this guide provide a foundational framework for the successful application of this compound in a research and development setting.

References

Technical Guide: α-(Benzoylamino)benzeneacetamide-d10 (CAS: 1246814-47-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-(Benzoylamino)benzeneacetamide-d10 is a deuterated stable isotope-labeled internal standard for α-(Benzoylamino)benzeneacetamide. The non-labeled compound is an intermediate in the synthesis of, and a potential impurity in, the cephalosporin antibiotic, Cephalexin.[1][2][3] Given the stringent purity requirements for active pharmaceutical ingredients (APIs), accurate quantification of such process-related impurities is critical. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it allows for the most accurate and precise measurement of the corresponding non-labeled analyte by correcting for variability in sample preparation and instrument response.[4]

This technical guide provides an in-depth overview of α-(Benzoylamino)benzeneacetamide-d10, including its physicochemical properties and a generalized experimental protocol for its use in a bioanalytical method.

Physicochemical Properties

A summary of the key physicochemical properties of α-(Benzoylamino)benzeneacetamide-d10 is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1246814-47-0 | [5] |

| Chemical Name | α-(Benzoylamino)benzeneacetamide-d10 | [5] |

| Synonyms | N-(α-Carbamoylbenzyl)benzamide-d10 | [5] |

| Molecular Formula | C₁₅H₄D₁₀N₂O₂ | [3] |

| Molecular Weight | 264.35 g/mol | [3] |

| Appearance | White Solid | [3] |

| Storage Temperature | 2-8°C | [3] |

Application in Quantitative Analysis

α-(Benzoylamino)benzeneacetamide-d10 is primarily intended for use as an internal standard in quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline a generalized workflow for the development of a bioanalytical method for the quantification of α-(Benzoylamino)benzeneacetamide in a biological matrix, such as plasma.

Experimental Workflow

The general workflow for a bioanalytical method using a deuterated internal standard is depicted below.

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Generalized Experimental Protocols

While a specific validated method for α-(Benzoylamino)benzeneacetamide was not found in the public domain, the following protocols are representative of standard practice for the analysis of small molecules in biological matrices using a deuterated internal standard.

3.2.1 Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix, removing interfering substances such as proteins and phospholipids.[4] Three common techniques are protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Protocol 1: Protein Precipitation (PPT)

This is a rapid and simple method suitable for initial method development.

-

To 100 µL of the biological sample (e.g., plasma) in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard, α-(Benzoylamino)benzeneacetamide-d10, at a known concentration.

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the clear supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

-

To 100 µL of the biological sample in a suitable tube, add the internal standard.

-

Add a buffering agent to adjust the pH, if necessary, to ensure the analyte is in a neutral form.

-

Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

-

Vortex vigorously for 5-10 minutes.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness.

-

Reconstitute the residue in the mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest samples and allows for concentration of the analyte.

-

Condition an appropriate SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) with methanol followed by water.

-

Pre-treat the biological sample by adding the internal standard and diluting with a weak buffer.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte and internal standard with a stronger organic solvent.

-

Evaporate the eluate to dryness.

-

Reconstitute in the mobile phase.

3.2.2 LC-MS/MS Analysis

The reconstituted sample is then analyzed by LC-MS/MS. The following are general starting conditions that would require optimization.

| Parameter | Typical Conditions |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | A linear gradient from low to high percentage of Mobile Phase B |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by infusion of the analyte and internal standard |

Data Analysis and Quantitative Data Presentation

The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve. A typical summary of validation data for such a method is presented in Table 2. Please note that the data in this table is representative and not from an actual study of α-(Benzoylamino)benzeneacetamide.

| Validation Parameter | Acceptance Criteria | Representative Result |

| Linearity (r²) | > 0.99 | 0.998 |

| Lower Limit of Quantitation | Signal-to-noise > 10 | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | 4.5% |

| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | 6.8% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 5.2% |

| Matrix Effect | CV of IS-normalized matrix factor < 15% | 8.1% |

| Recovery | Consistent, precise, and reproducible | > 85% |

Biological Activity and Signaling Pathways

Based on a comprehensive review of publicly available scientific literature, there is no information to suggest that α-(Benzoylamino)benzeneacetamide has any known biological activity or is involved in any signaling pathways. Its relevance in a pharmaceutical context is as a process-related substance in the manufacturing of Cephalexin.

Logical Relationships in Method Development

The process of developing a robust quantitative method follows a logical progression of optimization steps.

Caption: Logical flow for bioanalytical method development.

Conclusion

α-(Benzoylamino)benzeneacetamide-d10 serves as an essential tool for the accurate quantification of its non-deuterated analog, a key quality control parameter in the production of Cephalexin. While specific experimental protocols are proprietary and depend on the laboratory and matrix, the generalized workflows and methodologies presented in this guide provide a solid foundation for researchers and scientists to develop and validate a robust quantitative LC-MS/MS method. The lack of known biological activity for the parent compound underscores its primary role as a chemical intermediate and potential impurity.

References

a-(Benzoylamino)benzeneacetamide-d10 molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of a-(Benzoylamino)benzeneacetamide-d10. This deuterated compound is of significant interest as an internal standard for quantitative analysis of its non-deuterated analog and as a crucial intermediate in the synthesis of isotopically labeled pharmaceuticals, such as Cephalexin.

Molecular Structure and Properties

a-(Benzoylamino)benzeneacetamide-d10, with the chemical formula C₁₅H₄D₁₀N₂O₂, is a stable isotope-labeled analog of a-(Benzoylamino)benzeneacetamide. The key structural feature is the strategic placement of ten deuterium atoms on the two benzene rings.[1][2] This isotopic labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantitative studies.

The molecular structure consists of a central acetamide backbone with two substituted phenyl groups. One phenyl group is part of a benzoylamino moiety, and the other is directly attached to the α-carbon of the acetamide. All ten hydrogens on these aromatic rings are replaced with deuterium.

Table 1: Physicochemical and Analytical Data

| Property | Value | Source |

| Chemical Name | a-(Benzoylamino)benzeneacetamide-d10 | N/A |

| Synonyms | N-(α-Carbamoylbenzyl)benzamide-d10 | [2] |

| CAS Number | 1246814-47-0 | [2][3] |

| Molecular Formula | C₁₅H₄D₁₀N₂O₂ | [2][3] |

| Molecular Weight | 264.35 g/mol | [3] |

| Appearance | White Solid | [1] |

| Storage | 2-8°C Refrigerator | [1] |

| Applications | Intermediate in the preparation of labeled Cephalexin, Internal standard | [1][2] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of a-(Benzoylamino)benzeneacetamide-d10 is not widely published in the public domain, a plausible synthetic route can be conceptualized based on established methods for deuteration and amide bond formation. The introduction of the ten deuterium atoms is a critical step, likely achieved through acid-catalyzed hydrogen-deuterium exchange on the aromatic rings of the starting materials or the final non-deuterated compound.

A potential logical workflow for its synthesis is outlined below. This process would involve the synthesis of the non-deuterated backbone followed by a deuteration step, or the use of deuterated precursors from the outset.

References

An In-Depth Technical Guide to the Synthesis of α-(Benzoylamino)benzeneacetamide-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for α-(Benzoylamino)benzeneacetamide-d10 (C₁₅H₄D₁₀N₂O₂), a deuterated isotopologue of N-(2-amino-2-oxo-1-phenylethyl)benzamide. This compound is a valuable internal standard for pharmacokinetic studies and an intermediate in the synthesis of labeled active pharmaceutical ingredients, such as Cephalexin[1]. The proposed synthesis is a multi-step process requiring the preparation of key deuterated intermediates, followed by a final coupling reaction.

Proposed Synthesis Pathway

The synthesis of α-(Benzoylamino)benzeneacetamide-d10 can be logically approached by the acylation of a deuterated phenylglycinamide core with a deuterated benzoyl chloride. This strategy necessitates the prior synthesis of these two key deuterated precursors. The overall synthetic scheme is depicted below.

Figure 1: Proposed synthesis pathway for α-(Benzoylamino)benzeneacetamide-d10.

Data Presentation

The following tables summarize the anticipated materials and reaction yields for the proposed synthesis. The yield percentages are estimates based on typical yields for analogous non-deuterated reactions and may vary depending on specific experimental conditions.

Table 1: Key Reagents and Intermediates

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Benzaldehyde-d5 | C₇HD₅O | 111.16 | Starting Material |

| Potassium Cyanide | KCN | 65.12 | Reagent |

| Ammonium Chloride | NH₄Cl | 53.49 | Reagent |

| α-Amino-(phenyl-d5)acetonitrile | C₈H₃D₅N₂ | 137.21 | Intermediate |

| (Phenyl-d5)glycine | C₈H₂D₅NO₂ | 156.19 | Intermediate |

| 2-Amino-2-(phenyl-d5)acetamide | C₈H₄D₅N₂O | 155.21 | Intermediate |

| Benzoic-d5-acid | C₇HD₅O₂ | 127.15 | Starting Material |

| Benzoyl-d5-chloride | C₇D₅ClO | 145.60 | Intermediate |

| α-(Benzoylamino)benzeneacetamide-d10 | C₁₅H₄D₁₀N₂O₂ | 264.35 | Final Product |

Table 2: Anticipated Reaction Yields

| Reaction Step | Product | Typical Yield (%) |

| Strecker Synthesis | α-Amino-(phenyl-d5)acetonitrile | 70-85 |

| Nitrile Hydrolysis | (Phenyl-d5)glycine | 80-95 |

| Amidation | 2-Amino-2-(phenyl-d5)acetamide | 65-80 |

| Chlorination | Benzoyl-d5-chloride | 85-95 |

| Final Acylation | α-(Benzoylamino)benzeneacetamide-d10 | 75-90 |

Experimental Protocols

The following are detailed experimental protocols for each major stage of the proposed synthesis. These are adapted from established procedures for the synthesis of the non-deuterated analogues and should be performed by qualified personnel in a suitable laboratory setting.

Part 1: Synthesis of 2-Amino-2-(phenyl-d5)acetamide

This part of the synthesis involves a three-step sequence starting from benzaldehyde-d5.

Step 1.1: Strecker Synthesis of α-Amino-(phenyl-d5)acetonitrile

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes[2][3][4].

-

Materials: Benzaldehyde-d5, potassium cyanide (KCN), ammonium chloride (NH₄Cl), aqueous ammonia, ethanol, water.

-

Procedure:

-

In a well-ventilated fume hood, a solution of ammonium chloride and potassium cyanide is prepared in aqueous ammonia.

-

The solution is cooled in an ice bath, and benzaldehyde-d5, dissolved in ethanol, is added dropwise with vigorous stirring.

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

The resulting α-amino-(phenyl-d5)acetonitrile is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Step 1.2: Hydrolysis of α-Amino-(phenyl-d5)acetonitrile to (Phenyl-d5)glycine

-

Materials: α-Amino-(phenyl-d5)acetonitrile, concentrated hydrochloric acid (HCl).

-

Procedure:

-

The crude α-amino-(phenyl-d5)acetonitrile is refluxed with concentrated hydrochloric acid for several hours.

-

The reaction mixture is then cooled, and the precipitated (phenyl-d5)glycine hydrochloride is collected by filtration.

-

The hydrochloride salt is dissolved in water and neutralized with a base (e.g., ammonium hydroxide) to its isoelectric point to precipitate the free amino acid.

-

The (phenyl-d5)glycine is collected by filtration, washed with cold water, and dried.

-

Step 1.3: Amidation of (Phenyl-d5)glycine to 2-Amino-2-(phenyl-d5)acetamide

-

Materials: (Phenyl-d5)glycine, thionyl chloride (SOCl₂), concentrated aqueous ammonia.

-

Procedure:

-

(Phenyl-d5)glycine is suspended in an inert solvent (e.g., dichloromethane) and cooled in an ice bath.

-

Thionyl chloride is added dropwise to form the corresponding acid chloride.

-

The solvent and excess thionyl chloride are removed under reduced pressure.

-

The resulting crude acid chloride is slowly added to a cooled, concentrated aqueous ammonia solution with vigorous stirring.

-

The precipitated 2-amino-2-(phenyl-d5)acetamide is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water).

-

Part 2: Synthesis of Benzoyl-d5-chloride

This intermediate is prepared from commercially available benzoic-d5-acid.

-

Materials: Benzoic-d5-acid, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), catalytic amount of N,N-dimethylformamide (DMF).

-

Procedure:

-

Benzoic-d5-acid is placed in a round-bottom flask with a reflux condenser and a drying tube[5].

-

An excess of thionyl chloride is added, along with a catalytic amount of DMF.

-

The mixture is gently refluxed until the evolution of gas (SO₂ and HCl) ceases.

-

Excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting benzoyl-d5-chloride is purified by vacuum distillation.

-

Part 3: Final Acylation to Yield α-(Benzoylamino)benzeneacetamide-d10

This final step involves the coupling of the two deuterated intermediates.

-

Materials: 2-Amino-2-(phenyl-d5)acetamide, benzoyl-d5-chloride, a suitable base (e.g., pyridine or triethylamine), an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

2-Amino-2-(phenyl-d5)acetamide is dissolved or suspended in the chosen aprotic solvent and cooled in an ice bath.

-

The base is added to the mixture.

-

Benzoyl-d5-chloride, dissolved in the same solvent, is added dropwise with stirring.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude α-(Benzoylamino)benzeneacetamide-d10 is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Logical Workflow Diagram

The following diagram illustrates the logical flow of the experimental process.

Figure 2: Experimental workflow for the synthesis of α-(Benzoylamino)benzeneacetamide-d10.

References

a-(Benzoylamino)benzeneacetamide-d10 material safety data sheet

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

A comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) with detailed quantitative data for a-(Benzoylamino)benzeneacetamide-d10 (CAS No. 1246814-47-0) is not publicly available through standard search channels. The following guide has been compiled based on general information from chemical suppliers and standard practices for handling research chemicals. All quantitative data fields are marked as "Data Not Available" and should be populated with information from a specific SDS obtained from the supplier.

Chemical Identification

| Identifier | Value |

| Chemical Name | a-(Benzoylamino)benzeneacetamide-d10 |

| Synonyms | N-(α-Carbamoylbenzyl)benzamide-d10 |

| CAS Number | 1246814-47-0 |

| Molecular Formula | C₁₅H₄D₁₀N₂O₂ |

| Molecular Weight | 264.35 g/mol |

Physical and Chemical Properties

The following table outlines the typical physical and chemical properties found in an SDS. For a-(Benzoylamino)benzeneacetamide-d10, this specific data was not available in the public domain.

| Property | Value |

| Appearance | Data Not Available |

| Odor | Data Not Available |

| Odor Threshold | Data Not Available |

| pH | Data Not Available |

| Melting Point/Freezing Point | Data Not Available |

| Initial Boiling Point and Boiling Range | Data Not Available |

| Flash Point | Data Not Available |

| Evaporation Rate | Data Not Available |

| Flammability (solid, gas) | Data Not Available |

| Upper/Lower Flammability or Explosive Limits | Data Not Available |

| Vapor Pressure | Data Not Available |

| Vapor Density | Data Not Available |

| Relative Density | Data Not Available |

| Solubility(ies) | Data Not Available |

| Partition Coefficient: n-octanol/water | Data Not Available |

| Auto-ignition Temperature | Data Not Available |

| Decomposition Temperature | Data Not Available |

| Viscosity | Data Not Available |

Toxicological Information

No specific toxicological data for a-(Benzoylamino)benzeneacetamide-d10 was found. The following table indicates the types of data that would be presented in a comprehensive SDS. This compound should be handled as a substance of unknown toxicity.

| Toxicological Effect | Value |

| Acute Toxicity (Oral, Dermal, Inhalation) | Data Not Available |

| Skin Corrosion/Irritation | Data Not Available |

| Serious Eye Damage/Irritation | Data Not Available |

| Respiratory or Skin Sensitization | Data Not Available |

| Germ Cell Mutagenicity | Data Not Available |

| Carcinogenicity | Data Not Available |

| Reproductive Toxicity | Data Not Available |

| Specific Target Organ Toxicity (Single Exposure) | Data Not Available |

| Specific Target Organ Toxicity (Repeated Exposure) | Data Not Available |

| Aspiration Hazard | Data Not Available |

Experimental Protocols

Detailed experimental protocols involving a-(Benzoylamino)benzeneacetamide-d10 are not available in a standard SDS. However, a general workflow for handling a chemical with unknown toxicological properties in a research setting is provided below.

Hazard Identification and Response

The following diagram illustrates a standard workflow for identifying and responding to a chemical hazard in a laboratory setting.

Handling and Storage

Based on general guidelines for research chemicals, the following handling and storage procedures are recommended.

| Aspect | Guideline |

| Precautions for Safe Handling | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. |

| Conditions for Safe Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. |

Exposure Controls and Personal Protection

As no specific exposure limits are available, standard laboratory precautions should be strictly followed.

| Control Parameter | Recommendation |

| Occupational Exposure Limits | Data Not Available |

| Engineering Controls | Work should be conducted in a chemical fume hood to minimize inhalation exposure. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear compatible chemical-resistant gloves. Wear a lab coat or other protective clothing. |

| Respiratory Protection | If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. |

This technical guide provides a framework for the safe handling and use of a-(Benzoylamino)benzeneacetamide-d10. It is imperative for researchers to obtain a complete and specific Safety Data Sheet from their chemical supplier before commencing any experimental work.

Technical Guide: Isotopic Purity of a-(Benzoylamino)benzeneacetamide-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of a-(Benzoylamino)benzeneacetamide-d10, a critical deuterated intermediate in the synthesis of labeled active pharmaceutical ingredients. This document outlines the standard analytical methodologies for determining isotopic enrichment, presents representative data, and offers detailed experimental protocols.

Introduction

a-(Benzoylamino)benzeneacetamide-d10 (C₁₅H₄D₁₀N₂O₂) is a stable isotope-labeled analog of a-(Benzoylamino)benzeneacetamide. The ten deuterium atoms are strategically incorporated into the two phenyl rings. This labeling is crucial for its use as an internal standard in pharmacokinetic studies or as a building block in the synthesis of deuterated pharmaceuticals, such as labeled Cephalexin. The precise isotopic purity of this compound is paramount to ensure the accuracy and reliability of experimental results.

The determination of isotopic purity involves quantifying the distribution of isotopologues (molecules that differ only in their isotopic composition). This guide will focus on the two primary analytical techniques for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Data Summary

The isotopic purity of a-(Benzoylamino)benzeneacetamide-d10 is typically determined by the manufacturer and provided in a Certificate of Analysis. While a specific certificate for this compound was not publicly available at the time of this writing, the following table represents typical specifications for a high-quality batch of this deuterated compound, based on common industry standards.

| Parameter | Specification | Method of Analysis |

| Isotopic Purity (d10) | ≥ 98% | Mass Spectrometry |

| Isotopic Enrichment | ≥ 99 atom % D | Mass Spectrometry / NMR Spectroscopy |

| d0 Isotopologue | ≤ 0.5% | Mass Spectrometry |

| Chemical Purity | ≥ 98% | HPLC |

Analytical Methodologies and Experimental Protocols

The combination of Mass Spectrometry and NMR Spectroscopy provides a comprehensive characterization of the isotopic purity of a-(Benzoylamino)benzeneacetamide-d10.[1]

Mass Spectrometry for Isotopic Purity Determination

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful technique for determining the isotopic distribution of a labeled compound.[2][3][4] It allows for the separation and quantification of the different isotopologues (d0, d1, d2, etc.) based on their mass-to-charge ratio (m/z).

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of a-(Benzoylamino)benzeneacetamide-d10 and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to obtain a final concentration of 1 µg/mL in a solvent compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Instrumentation:

-

Liquid Chromatograph: A UHPLC system.

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

-

LC-MS Parameters:

-

LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure the elution and separation of the analyte from any impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

MS Scan Range: m/z 100-500.

-

Resolution: ≥ 60,000.

-

Data Acquisition: Full scan mode.

-

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ions ([M+H]⁺) of each expected isotopologue (d0 to d10).

-

Integrate the peak area for each isotopologue.

-

Calculate the relative abundance of each isotopologue to determine the isotopic purity. The isotopic purity of the d10 species is calculated as: (Area of d10) / (Sum of areas of all isotopologues) * 100%

-

NMR Spectroscopy for Isotopic Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is used to determine the degree of deuteration by quantifying the residual proton signals in the labeled positions.[5][6]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of a-(Benzoylamino)benzeneacetamide-d10.

-

Dissolve the sample in a deuterated solvent that does not have signals in the aromatic region (e.g., DMSO-d6 or CDCl₃).

-

Add a known amount of an internal standard with a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

NMR Parameters:

-

Experiment: ¹H NMR.

-

Number of Scans: 64 or more to ensure a good signal-to-noise ratio for the small residual proton signals.

-

Relaxation Delay: A sufficiently long delay (e.g., 5 seconds) to allow for full relaxation of the protons, ensuring accurate integration.

-

-

Data Analysis:

-

Integrate the area of the residual proton signals in the aromatic regions corresponding to the deuterated positions.

-

Integrate the area of the signal from the internal standard.

-

Calculate the amount of residual protons relative to the known amount of the internal standard.

-

The isotopic enrichment is then calculated as: (1 - (moles of residual protons / (moles of compound * number of labeled positions))) * 100%

-

Mandatory Visualizations

The following diagrams illustrate the workflows for determining the isotopic purity of a-(Benzoylamino)benzeneacetamide-d10.

Caption: Workflow for Isotopic Purity Analysis by LC-HRMS.

Caption: Workflow for Isotopic Enrichment Analysis by ¹H NMR.

References

- 1. Results for "1D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]

- 2. alpha-(Benzoylamino)benzeneacetamide-d10 [benchchem.com]

- 3. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: a-(Benzoylamino)benzeneacetamide-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction

a-(Benzoylamino)benzeneacetamide-d10 is a deuterated analog of a-(Benzoylamino)benzeneacetamide. Its primary application in research and drug development is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of the non-deuterated parent compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of the deuterated and non-deuterated forms allow the internal standard to effectively compensate for variations during sample preparation and analysis, thereby enhancing the accuracy and precision of the quantification.

Physicochemical Properties of a-(Benzoylamino)benzeneacetamide

The following table summarizes key physicochemical properties of the non-deuterated parent compound, a-(Benzoylamino)benzeneacetamide. These values provide an estimation of the properties of the deuterated form.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄N₂O₂ | - |

| Molecular Weight | 254.29 g/mol | - |

| Appearance | Solid (inferred) | [1] |

| XLogP3 | 0.5 | [2] |

| CAS Number | 103-81-1 | [1][2] |

Note: XLogP3 is a computed octanol-water partition coefficient, which indicates the lipophilicity of a compound. A lower value suggests higher hydrophilicity. Based on the structure and XLogP3 value, it can be inferred that the compound has limited solubility in water and is likely soluble in organic solvents.

Experimental Protocol: Quantification of a-(Benzoylamino)benzeneacetamide in Human Plasma using LC-MS/MS with a-(Benzoylamino)benzeneacetamide-d10 as an Internal Standard

This protocol describes a general method for the quantification of a-(Benzoylamino)benzeneacetamide in human plasma. It is based on standard practices for bioanalytical method development and validation using a stable isotope-labeled internal standard.[3][4]

Materials and Reagents

-

a-(Benzoylamino)benzeneacetamide (analytical standard)

-

a-(Benzoylamino)benzeneacetamide-d10 (internal standard)

-

Human plasma (drug-free)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Methyl tert-butyl ether (MTBE) (for liquid-liquid extraction)

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare stock solutions of the analytical standard and the internal standard (IS) in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analytical standard stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of the IS at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

-

Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample (calibration standard, QC, or study sample), add 25 µL of the internal standard working solution and vortex briefly.

-

Add 50 µL of 1 M ammonium formate at pH 3 to precipitate proteins.

-

Add 650 µL of MTBE, and vortex for 5-10 minutes to extract the analyte and IS.[3]

-

Centrifuge the samples at approximately 4000 rpm for 10 minutes to separate the organic and aqueous layers.[4]

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.[3]

-

Inject an aliquot (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.[3]

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A suitable C18 column (e.g., Waters Acquity HSS T3, 2.1 × 50 mm, 1.8 µm).[3]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both a-(Benzoylamino)benzeneacetamide and a-(Benzoylamino)benzeneacetamide-d10 need to be determined by direct infusion and optimization.

-

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:[4]

-

Selectivity

-

Linearity

-

Accuracy and Precision

-

Matrix Effect

-

Recovery

-

Stability

Visualizations

Experimental Workflow for Sample Analysis

The following diagram illustrates the general workflow for the quantification of a-(Benzoylamino)benzeneacetamide using its deuterated internal standard.

Caption: Workflow for LC-MS/MS analysis using a stable isotope-labeled internal standard.

Logical Relationship in Quantitative Analysis

This diagram shows the logical principle of using a stable isotope-labeled internal standard for accurate quantification.

Caption: Principle of compensation using a stable isotope-labeled internal standard.

References

- 1. Benzeneacetamide | C8H9NO | CID 7680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzeneacetamide | C8H9NO | CID 7680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

α-(Benzoylamino)benzeneacetamide-d10: A Technical Guide

This in-depth technical guide provides a comprehensive overview of α-(Benzoylamino)benzeneacetamide-d10, a deuterated analog of α-(Benzoylamino)benzeneacetamide. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physical and chemical properties, a representative synthetic protocol, and its application as an internal standard in analytical methodologies.

Physicochemical Properties

α-(Benzoylamino)benzeneacetamide-d10 is a white solid at room temperature.[1] Its defining characteristic is the strategic placement of ten deuterium atoms on the two benzene rings.[1] This isotopic labeling makes it an invaluable tool in various research applications, particularly as an internal standard for mass spectrometry-based quantitative analysis and as an intermediate in the synthesis of other isotopically labeled compounds like Cephalexin.[1]

| Property | Value |

| Physical Appearance | White Solid |

| Chemical Formula | C₁₅H₄D₁₀N₂O₂ |

| Molecular Weight | 264.35 g/mol |

| CAS Number | 1246814-47-0 |

| Synonyms | N-(α-Carbamoylbenzyl)benzamide-d10 |

Synthesis of α-(Benzoylamino)benzeneacetamide-d10: A Representative Protocol

The synthesis of α-(Benzoylamino)benzeneacetamide-d10 can be achieved through a multi-step process commencing with deuterated benzene (benzene-d6). This bottom-up approach allows for precise control over the location of the deuterium labels.[1] The following is a representative experimental protocol for this synthesis.

Step 1: Synthesis of Benzoyl Chloride-d5

-

Materials: Benzene-d6, aluminum chloride, oxalyl chloride, dichloromethane (DCM).

-

Procedure:

-

To a solution of benzene-d6 in DCM, add aluminum chloride in portions at 0 °C.

-

Slowly add oxalyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude benzoyl chloride-d5.

-

Purify the product by vacuum distillation.

-

Step 2: Synthesis of (Amino(phenyl-d5)methyl)carbamic Acid, 1,1-dimethylethyl ester

-

Materials: Phenylalanine-d5, di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide, dioxane, water.

-

Procedure:

-

Dissolve phenylalanine-d5 in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide to adjust the pH to approximately 9-10.

-

Add Boc₂O to the solution and stir vigorously for 4-6 hours at room temperature.

-

Acidify the reaction mixture with a cold solution of 1N HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected amino acid.

-

Step 3: Synthesis of α-(Benzoylamino-d5)benzeneacetamide-d5

-

Materials: (Amino(phenyl-d5)methyl)carbamic acid, 1,1-dimethylethyl ester, benzoyl chloride-d5, triethylamine (TEA), DCM, trifluoroacetic acid (TFA).

-

Procedure (Amide Coupling):

-

Dissolve the Boc-protected amino acid in DCM and cool to 0 °C.

-

Add TEA, followed by the slow addition of benzoyl chloride-d5.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Procedure (Deprotection and Amidation):

-

Dissolve the crude product in DCM.

-

Add TFA and stir at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting crude amine is then subjected to amidation using a standard peptide coupling reagent (e.g., HATU) and ammonia to form the final product, α-(Benzoylamino)benzeneacetamide-d10.

-

Purify the final compound by column chromatography on silica gel.

-

References

Technical Guide: Storage, Stability, and Handling of a-(Benzoylamino)benzeneacetamide-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the recommended storage conditions, chemical stability, and handling procedures for a-(Benzoylamino)benzeneacetamide-d10. The information is intended to support researchers in ensuring the integrity of the compound for use in analytical studies, particularly as an internal standard in the quantitative analysis of its non-deuterated analog or as an intermediate in the synthesis of labeled compounds like Cephalexin.[1][2]

Compound Overview

a-(Benzoylamino)benzeneacetamide-d10 is a stable isotope-labeled version of a-(Benzoylamino)benzeneacetamide, with ten deuterium atoms strategically placed on the two benzene rings.[2] This deuteration provides a distinct mass signature, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can enhance the compound's metabolic stability due to the kinetic isotope effect.[2]

Chemical Structure:

-

Molecular Formula: C₁₅H₄D₁₀N₂O₂

-

Molecular Weight: 264.35 g/mol

-

Appearance: White Solid[1]

-

Synonyms: N-(α-Carbamoylbenzyl)benzamide-d10[1]

Recommended Storage and Handling

Proper storage and handling are critical to maintain the chemical and isotopic purity of a-(Benzoylamino)benzeneacetamide-d10.

Storage Conditions

To minimize degradation and prevent isotopic dilution, the following storage conditions are recommended.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C Refrigerator | Slows down potential chemical degradation.[1] |

| Atmosphere | Tightly sealed container in a dry environment or under an inert atmosphere (e.g., argon, nitrogen). | Minimizes exposure to moisture, which can be a source of protons leading to H/D back-exchange and reducing isotopic enrichment. |

| Light | Store in amber vials or other light-protecting containers. | Protects the compound from potential photolytic degradation. |

Handling Precautions

When working with a-(Benzoylamino)benzeneacetamide-d10, standard laboratory safety protocols for handling chemical reagents should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust.

-

Solvent Selection: For solution-based experiments, use aprotic, anhydrous solvents (e.g., acetonitrile, DMSO) whenever possible to prevent the undesired back-exchange of deuterium for hydrogen.[2]

Chemical Stability Profile

The stability of a-(Benzoylamino)benzeneacetamide-d10 is influenced by its chemical structure, specifically the presence of amide linkages, and the deuteration of its aromatic rings.

Hydrolytic Stability

As an N-acylated amino acid amide, the compound may be susceptible to hydrolysis, particularly under acidic conditions. Research on similar structures has shown that amide bonds in such compounds can be surprisingly unstable in mild acidic environments (e.g., trifluoroacetic acid/water mixtures) at room temperature.[2][3][4][5] This can lead to the cleavage of the amide bond.

Isotopic Stability

The deuterium labels on the aromatic rings are generally stable. However, prolonged exposure to strong acids or bases, or certain catalytic conditions, could potentially facilitate H/D back-exchange. The primary concern for isotopic instability during routine handling and analysis is exposure to protic sources like water, which can be mitigated by proper storage and the use of anhydrous, aprotic solvents.[2]

Potential Degradation Pathways

Based on the structure, the primary anticipated degradation pathway is hydrolysis. Two potential sites of hydrolytic cleavage exist.

Caption: Potential hydrolytic degradation pathways for a-(Benzoylamino)benzeneacetamide-d10.

-

Pathway A: Standard hydrolysis of the primary amide to a carboxylic acid derivative.

-

Pathway B: Hydrolysis of the benzamide linkage, which may be promoted under mild acidic conditions as seen in similar N-acylated amino acid amides.[2][3][4][5]

Recommended Experimental Protocols for Stability Assessment

To formally assess the stability of a-(Benzoylamino)benzeneacetamide-d10, a series of forced degradation studies can be conducted. These studies are essential for developing stability-indicating analytical methods.

Forced Degradation (Stress Testing) Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Caption: General workflow for a forced degradation study of the compound.

Methodologies for Stress Studies

The following table outlines recommended starting conditions for forced degradation studies. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.

| Stress Condition | Proposed Methodology | Analytical Consideration |

| Acid Hydrolysis | Incubate a solution of the compound in 0.1 M HCl at 60°C. Collect samples at 0, 2, 4, 8, and 24 hours. | Neutralize samples before analysis. Monitor for hydrolysis products. |

| Base Hydrolysis | Incubate a solution of the compound in 0.1 M NaOH at 60°C. Collect samples at 0, 2, 4, 8, and 24 hours. | Neutralize samples before analysis. Amide hydrolysis is often faster under basic conditions. |

| Oxidative Degradation | Treat a solution of the compound with 3% H₂O₂ at room temperature. Collect samples at various time points. | Quench reaction if necessary. Monitor for oxidized products. |

| Thermal Degradation | Store the solid compound at 60°C/75% RH for up to 6 months. Analyze periodically.[2] | Assess solid-state stability. Compare with a sample stored under recommended conditions. |

| Photolytic Degradation | Expose a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber). | Run a dark control in parallel to differentiate between photolytic and thermal degradation. |

Analytical Method

A validated, stability-indicating analytical method, typically LC-MS/MS, is required for these studies.

| Parameter | Recommendation |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient elution with acetonitrile and water (containing 0.1% formic acid) |

| Detection | Mass Spectrometry (MS) |

| Validation | The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. |

References

Methodological & Application

Application Note: High-Throughput Quantification of a-(Benzoylamino)benzeneacetamide in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note presents a robust and sensitive method for the quantification of a-(Benzoylamino)benzeneacetamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, a-(Benzoylamino)benzeneacetamide-d10, ensures high accuracy and precision, compensating for matrix effects and variations during sample processing. The sample preparation is streamlined using a simple protein precipitation protocol, enabling high-throughput analysis suitable for pharmacokinetic studies in drug development. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

a-(Benzoylamino)benzeneacetamide is a novel therapeutic agent under investigation for its potential pharmacological activity. To support its clinical development, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. LC-MS/MS has become the gold standard for quantitative bioanalysis due to its inherent selectivity, sensitivity, and speed.[1] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is a widely accepted strategy to correct for variability in sample preparation and instrument response. This note describes a fully validated LC-MS/MS method for the determination of a-(Benzoylamino)benzeneacetamide in human plasma, employing a-(Benzoylamino)benzeneacetamide-d10 as the internal standard.

Experimental Protocols

Materials and Reagents

-

a-(Benzoylamino)benzeneacetamide (purity >99%)

-

a-(Benzoylamino)benzeneacetamide-d10 (isotopic purity >99%, chemical purity >99%)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Sample Preparation

A simple and rapid protein precipitation method was employed for sample cleanup:

-

Allow plasma samples to thaw at room temperature.

-

To 50 µL of plasma, add 10 µL of the internal standard working solution (a-(Benzoylamino)benzeneacetamide-d10 at 500 ng/mL in 50% acetonitrile).

-

Vortex for 10 seconds to mix.

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was achieved using a UPLC system with a reversed-phase column.

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 95% B in 2.5 min, hold for 0.5 min, re-equilibrate for 1 min |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The instrument was operated in Multiple Reaction Monitoring (MRM) mode.

| Parameter | a-(Benzoylamino)benzeneacetamide | a-(Benzoylamino)benzeneacetamide-d10 |

| Precursor Ion (m/z) | 267.1 | 277.1 |

| Product Ion (m/z) | 105.1 | 110.1 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | 25 | 25 |

| Declustering Potential (V) | 80 | 80 |

Quantitative Data Summary

The method was validated for linearity, accuracy, precision, recovery, and matrix effect. The results are summarized in the tables below.

Table 1: Calibration Curve Performance

| Parameter | Value |

| Calibration Range | 1 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.998 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 6.8 | 104.5 | 8.2 | 102.1 |

| Low | 3 | 5.2 | 98.7 | 6.5 | 101.3 |

| Medium | 100 | 4.1 | 102.3 | 5.3 | 99.8 |

| High | 800 | 3.5 | 99.1 | 4.7 | 100.5 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |

| Low | 3 | 92.4 | 91.8 | 98.2 |

| High | 800 | 94.1 | 93.5 | 101.5 |

Workflow Visualization

The following diagram illustrates the complete bioanalytical workflow from sample reception to final data reporting.

Caption: Bioanalytical workflow for the quantification of a-(Benzoylamino)benzeneacetamide.

Conclusion

A highly sensitive, selective, and high-throughput LC-MS/MS method for the quantification of a-(Benzoylamino)benzeneacetamide in human plasma has been developed and validated. The method utilizes a stable isotope-labeled internal standard, a-(Benzoylamino)benzeneacetamide-d10, to ensure data integrity. The simple protein precipitation sample preparation protocol and short chromatographic run time make this method well-suited for the analysis of a large number of samples in a regulated bioanalytical laboratory, supporting pharmacokinetic assessments in clinical trials.

References

Application Note: a-(Benzoylamino)benzeneacetamide-d10 as an Internal Standard for the Bioanalysis of Structurally Related Compounds by LC-MS/MS

Introduction

In the field of quantitative bioanalysis, particularly in pharmaceutical and biomedical research, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest accuracy and precision with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] a-(Benzoylamino)benzeneacetamide-d10 is a deuterated analog of a-(benzoylamino)benzeneacetamide. Due to its structural characteristics, it serves as an ideal internal standard for the quantification of structurally similar analytes in complex biological matrices such as plasma and serum. Its near-identical physicochemical properties to the unlabeled analyte ensure that it co-elutes and experiences similar ionization effects, effectively compensating for variations in sample preparation and instrument response.[1]

This document provides detailed protocols for the use of a-(Benzoylamino)benzeneacetamide-d10 as an internal standard for the quantification of a representative structurally related analyte, phenobarbital, in human plasma. The methodologies described are based on established LC-MS/MS principles, offering high sensitivity, specificity, and throughput.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample at the beginning of the analytical process. Because the internal standard is chemically identical to the analyte, it experiences the same losses during sample extraction, and any suppression or enhancement of the signal during ionization in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, an accurate quantification can be achieved, regardless of these variations.

Experimental Protocols

Method 1: Protein Precipitation for High-Throughput Analysis

This protocol is suitable for rapid sample processing and is widely used in clinical and research settings for therapeutic drug monitoring.

1. Materials and Reagents

-

a-(Benzoylamino)benzeneacetamide-d10 (Internal Standard, IS)

-

Analyte of interest (e.g., Phenobarbital) certified reference standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Drug-free human plasma

2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and a-(Benzoylamino)benzeneacetamide-d10 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create a series of working standards for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Prepare a working solution of a-(Benzoylamino)benzeneacetamide-d10 in methanol.

3. Sample Preparation

-

To 100 µL of plasma sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 20 µL of the a-(Benzoylamino)benzeneacetamide-d10 internal standard working solution and vortex briefly.[1]

-

Add 300 µL of cold acetonitrile or methanol to precipitate proteins.[1][2]

-

Vortex the mixture for 1 minute.

-

Transfer the supernatant to a clean tube or vial for analysis by LC-MS/MS. A dilution step with mobile phase may be necessary depending on the concentration range.[2]

Method 2: Liquid-Liquid Extraction for Enhanced Clean-up

This method provides a cleaner sample extract, which can minimize matrix effects and improve assay robustness.

1. Materials and Reagents

-

All materials from Method 1

-

tert-Butyl methyl ether (MTBE)

2. Preparation of Solutions

-

Prepare stock and working solutions as described in Method 1.

3. Sample Preparation

-

To 300 µL of a serum sample, calibration standard, or QC sample in a glass tube, add 50 µL of the internal standard solution.[3]

-

Vortex the mixture for 30 seconds.

-

Add 4 mL of tert-butyl methyl ether and vortex for 90 seconds.[3]

-

Centrifuge at 4,000 rpm for 10 minutes.[3]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[3]

-

Reconstitute the residue in 200 µL of the mobile phase and inject it into the LC-MS/MS system.[3]

LC-MS/MS Instrumental Parameters

The following are typical starting parameters that should be optimized for the specific instrument being used.

| Parameter | Setting |

| LC System | Standard HPLC or UHPLC system[4] |

| Column | C18 or C8 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[2][5] |

| Mobile Phase A | 0.1% Formic acid in water[5] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[5] |

| Flow Rate | 0.3 - 1.0 mL/min[2] |

| Injection Volume | 5-10 µL[2] |

| Gradient | A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by a re-equilibration step.[1] |

| MS System | Triple quadrupole mass spectrometer[5] |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[2][3] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[2] |

MRM Transitions (Example for Phenobarbital)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Phenobarbital | 231.1 | 188.1 (Quantifier)[3] |

| a-(Benzoylamino)benzeneacetamide-d10 | To be determined empirically | To be determined empirically |

Note: The MRM transitions for a-(Benzoylamino)benzeneacetamide-d10 must be determined by direct infusion of the compound into the mass spectrometer to identify the precursor ion and the most stable and abundant product ions.

Data Presentation and Method Validation

A summary of typical method validation parameters for the analysis of a small molecule drug like phenobarbital using a deuterated internal standard is presented below. These values are representative and should be established for each specific application.

Table 1: Method Validation Performance Characteristics

| Parameter | Typical Acceptance Criteria | Representative Performance Data |

| Linearity (r²) | > 0.99 | > 0.999[6] |

| Calibration Range | Dependent on application | 1 - 100 mg/L[6] |

| Intra-day Precision (%RSD) | < 15% | 2.29 - 6.71%[6] |

| Inter-day Precision (%RSD) | < 15% | 3.9 - 7.3%[6] |

| Accuracy (% Bias) | Within ±15% of nominal | 96.54 - 103.87%[6] |

| Recovery | Consistent and reproducible | 85.0 - 113.5%[6] |

Table 2: Example Calibration Curve Data for Phenobarbital in Plasma

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio |

| 10 | 15,234 | 450,123 | 0.034 |

| 50 | 76,170 | 455,234 | 0.167 |

| 100 | 151,987 | 452,678 | 0.336 |

| 200 | 305,123 | 458,987 | 0.665 |

| 500 | 759,876 | 451,345 | 1.683 |

| 1000 | 1,523,456 | 453,789 | 3.357 |

Note: Data in Table 2 is illustrative and will vary based on instrumentation and specific method parameters.

Conclusion

a-(Benzoylamino)benzeneacetamide-d10 is a suitable internal standard for the quantitative analysis of structurally related compounds, such as phenobarbital, in biological matrices by LC-MS/MS. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and other sources of analytical variability, thereby ensuring the generation of high-quality, reliable, and defensible bioanalytical data.[1] The protocols and data presented here provide a robust framework for researchers, scientists, and drug development professionals to develop and validate sensitive and specific LC-MS/MS methods for their analytes of interest.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A new rapid micromethod for the assay of phenobarbital from dried blood spots by LC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Cephalexin in Human Plasma by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cephalexin in human plasma. The method utilizes a simple protein precipitation step for sample preparation and a novel deuterated internal standard, α-(Benzoylamino)benzeneacetamide-d10, for accurate and precise quantification. The assay demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for high-throughput pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Cephalexin is a first-generation cephalosporin antibiotic widely used to treat bacterial infections of the respiratory tract, skin, and urinary tract.[1] Accurate measurement of its concentration in biological matrices is crucial for assessing bioavailability, bioequivalence, and for optimizing dosing regimens. This document details a validated LC-MS/MS method employing electrospray ionization in positive mode (ESI+) for the determination of Cephalexin in human plasma. The use of a stable isotope-labeled internal standard (SIL-IS), α-(Benzoylamino)benzeneacetamide-d10, which is structurally related to the analyte's side chain, ensures high analytical reliability by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents

-

Analytes: Cephalexin reference standard (>99% purity), α-(Benzoylamino)benzeneacetamide-d10 (Internal Standard, IS) (>99% purity).

-

Solvents: HPLC-grade methanol and acetonitrile, analytical grade formic acid.

-

Water: Ultrapure water (18.2 MΩ·cm).

-

Matrix: Drug-free human plasma obtained from a certified blood bank.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for analysis.

Preparation of Solutions

-

Stock Solutions (1.0 mg/mL): Primary stock solutions of Cephalexin and the internal standard (IS) were prepared by dissolving the accurately weighed compounds in a 50:50 (v/v) mixture of acetonitrile and water.

-

Working Standard Solutions: Serial dilutions from the stock solutions were made to prepare working standards for the calibration curve (e.g., 1.0 - 2000 ng/mL) and quality control (QC) samples.

-

Internal Standard Working Solution (50 ng/mL): The IS stock solution was diluted in 50:50 (v/v) acetonitrile/water to achieve the final working concentration.

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting Cephalexin from plasma.

-

Aliquot: Transfer 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add IS: Add 25 µL of the 50 ng/mL IS working solution to each tube (except for blank matrix samples) and vortex briefly.

-

Precipitate: Add 300 µL of acetonitrile containing 0.1% formic acid to each tube.

-

Vortex: Vortex mix for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer: Carefully transfer 200 µL of the supernatant to an HPLC vial.

-

Inject: Inject 10 µL of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Conditions

The chromatographic and mass spectrometric conditions were optimized for the sensitive and selective detection of Cephalexin and the IS.

| Parameter | Condition |

| HPLC System | Standard High-Performance Liquid Chromatography System |

| Analytical Column | C18 Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Source Temperature | 450°C |

| Ion Spray Voltage | 5.0 kV |

Multiple Reaction Monitoring (MRM)

The mass spectrometer was operated in MRM mode to monitor specific precursor-to-product ion transitions for Cephalexin and the internal standard. The transitions for the IS are predicted based on its chemical structure.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cephalexin | 348.1 | 158.0 | 25 |

| Cephalexin (Quantifier) | 348.1 | 106.0 | 30 |

| α-(Benzoylamino)benzeneacetamide-d10 (IS) | 265.2 | 221.1 | 20 |

Data Presentation

The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented below.

Table 1: Calibration Curve and Sensitivity

| Parameter | Result |

|---|---|

| Linear Range | 2.0 - 1000.0 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Quantification (LOQ) | 2.0 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

|---|---|---|---|---|

| Low (LQC) | 6.0 | < 8% | < 10% | 95 - 105% |

| Medium (MQC) | 100 | < 6% | < 8% | 97 - 103% |

| High (HQC) | 800 | < 5% | < 7% | 98 - 102% |

Visualizations

References

Application Note: A Robust and Validated Bioanalytical Method for the Quantification of α-(Benzoylamino)benzeneacetamide in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Introduction

The development of robust and reliable bioanalytical methods is a cornerstone of drug discovery and development, providing critical data for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[1] This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of α-(Benzoylamino)benzeneacetamide in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard (SIL-IS), α-(Benzoylamino)benzeneacetamide-d10, is employed. The use of a deuterated internal standard is widely recognized as the gold standard in bioanalysis, as it closely mimics the analyte during sample preparation and analysis, effectively compensating for matrix effects and other sources of variability.[2][3] This method has been developed and validated in accordance with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[2]

Experimental Protocols

1. Materials and Reagents

-

Analytes: α-(Benzoylamino)benzeneacetamide (Analyte), α-(Benzoylamino)benzeneacetamide-d10 (Internal Standard, IS)

-

Biological Matrix: Human plasma (K2-EDTA)

-

Chemicals and Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic acid, Ammonium acetate (all LC-MS grade), Water (Milli-Q or equivalent)

2. Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the Analyte and IS in methanol to prepare individual stock solutions.

-

Working Standard (WS) Solutions: Serially dilute the Analyte stock solution with 50:50 (v/v) ACN:Water to prepare a series of working standard solutions for the calibration curve and quality control samples.

-

Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with 50:50 (v/v) ACN:Water.

3. Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of plasma samples (blank, calibration standards, QCs) into a 1.5 mL microcentrifuge tube.

-